molecular formula C7H10BrN3O4 B8372753 2-[(2-bromo-4-nitro-1H-imidazol-1-yl)methyl]-1,3-propanediol

2-[(2-bromo-4-nitro-1H-imidazol-1-yl)methyl]-1,3-propanediol

Cat. No. B8372753
M. Wt: 280.08 g/mol
InChI Key: OGBPANVEHBWZHG-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

A suspension of silyl ether 178 (7.35 g, 14.5 mmol) in a solution of 1% HCl in 95% EtOH (desilylation conditions described by Cunico et al., 1980) (150 mL) was stirred at room temperature for 4 h, and then kept at 4° C. for 12 h. The resulting solution was cooled (CO2/acetone), neutralised by dropwise addition of 7M NH3 in MeOH (9.8 mL) with stirring, and then concentrated to dryness and the residue was chromatographed on silica gel. Elution with 33-75% EtOAc/petroleum ether firstly gave foreruns, and then further elution with 75% EtOAc/petroleum ether and EtOAc gave 2-[(2-bromo-4-nitro-1H-imidazol-1-yl)methyl]-1,3-propanediol (179) (3.42, 85%) as a white solid: mp (MeOH/CH2Cl2/hexane) 110-112° C.; 1H NMR [(CD3)2SO] δ 8.50 (s, 1H), 4.65 (t, J=5.0 Hz, 2H), 4.07 (d, J=7.3 Hz, 2H), 3.41 (m, 4H), 2.06 (m, 1H). Anal. (C7H10BrN3O4) C, H, N.
Name
silyl ether
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]([CH2:10][CH:11]([CH2:21][O:22][Si](C(C)(C)C)(C)C)[CH2:12][O:13][Si](C(C)(C)C)(C)C)[CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1.Cl.C(=O)=O.CC(C)=O.N>CCO.CO>[Br:1][C:2]1[N:3]([CH2:10][CH:11]([CH2:21][OH:22])[CH2:12][OH:13])[CH:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1 |f:2.3|

Inputs

Step One
Name
silyl ether
Quantity
7.35 g
Type
reactant
Smiles
BrC=1N(C=C(N1)[N+](=O)[O-])CC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
9.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at 4° C. for 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 33-75% EtOAc/petroleum ether firstly gave foreruns
WASH
Type
WASH
Details
further elution with 75% EtOAc/petroleum ether and EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1N(C=C(N1)[N+](=O)[O-])CC(CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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